5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide
Description
5-Acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide is a benzamide derivative featuring a naphthalene ethylamine side chain and an acetamido substituent at the 5-position of the benzamide core. This compound has garnered attention as a SARS-CoV-2 papain-like protease (PLpro) inhibitor, exhibiting an IC50 of 5.0 μM and an EC50 of 21.0 μM in antiviral assays . Its mechanism involves hydrogen bonding with Gly163 and Gly271 residues of PLpro and hydrophobic interactions with Leu162, Tyr264, and others, making it a critical reference compound for COVID-19 therapeutic development .
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-acetamido-2-methyl-N-(1-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
KGPYBLOBHQLIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Core Benzamide Synthesis via Carboxylic Acid Activation
The foundational step involves preparing the 5-acetamido-2-methylbenzoic acid intermediate, which is subsequently activated for amide coupling. Source details a protocol where 5-acetamido-2-methylbenzoic acid reacts with 2-naphthalen-1-ylethylamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base in dichloromethane (DCM). This method achieved an 83% yield of the target compound. The reaction mechanism proceeds through in situ formation of an active ester intermediate, facilitating nucleophilic attack by the amine.
Critical Parameters :
-
Molar Ratio : A 1:1.2 ratio of acid to amine ensures complete conversion.
-
Solvent Choice : DCM minimizes side reactions due to its low polarity.
-
Temperature : Reactions are conducted at room temperature (25°C) to prevent epimerization.
| Parameter | HATU Coupling | Chloroacetylation |
|---|---|---|
| Yield | 83% | ~50–70% (estimated) |
| Reaction Time | 4–6 hours | 12–24 hours |
| Byproducts | Minimal | Diacetylation risks |
| Purification Complexity | Moderate | High |
Intermediate Preparation and Functionalization
Synthesis of 5-Acetamido-2-Methylbenzoic Acid
The acetamido group is introduced via acetylation of 5-amino-2-methylbenzoic acid using acetic anhydride in dichloromethane (DCM) with catalytic acetic acid. Key steps include:
-
Dissolving the amine in DCM under nitrogen.
-
Dropwise addition of acetic anhydride at 0°C.
-
Stirring at room temperature for 12 hours.
-
Quenching with aqueous NaHCO₃ and extracting with ethyl acetate.
Yield : 89–92% after recrystallization from ethanol.
Optimization of Coupling Conditions
Solvent and Base Selection
Source identifies DCM and DIPEA as optimal for HATU-mediated coupling, whereas highlights acetonitrile for chloroacetylation. Polar aprotic solvents like DMF are avoided due to potential epimerization at the acetamido group.
Temperature and Reaction Monitoring
Maintaining temperatures below 30°C prevents degradation of the acetamido moiety. Reaction progress is tracked via TLC (Rf = 0.35 in hexane/ethyl acetate 3:1).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (600 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 7H, naphthyl), 6.98 (d, J = 8.7 Hz, 1H, Ar-H), 2.41 (s, 3H, CH₃).
-
HRMS : [M+H]⁺ calculated for C₂₂H₂₃N₂O₂: 347.1755; found: 347.1758.
Applications and Derivatives
The compound’s primary application lies in inhibiting viral proteases, particularly SARS-CoV-2 PLpro, with an IC₅₀ of 4.4 μM. Structural analogs with modified electrophiles (e.g., propiolamides) show enhanced potency but increased cytotoxicity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.
Substitution: The benzamide core allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Antiviral Activity
5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide has been identified as an effective inhibitor of the papain-like protease (PLpro), which is crucial for the replication of coronaviruses. The compound exhibits an IC50 value of approximately 2.6 µM against SARS-CoV PLpro and 5.0 µM against SARS-CoV-2 PLpro, indicating its potential as a therapeutic agent against COVID-19 .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits SARS-CoV and SARS-CoV-2 infections in Vero E6 cells, with EC50 values of 13.1 µM and 21 µM, respectively . These findings support its potential utility in clinical settings.
Case Study 1: Inhibition of SARS-CoV-2 Replication
A study published in a peer-reviewed journal assessed the efficacy of various PLpro inhibitors, including this compound. The results indicated a significant reduction in viral load in treated cells compared to control groups, underscoring the compound's antiviral properties .
Case Study 2: Structure-Activity Relationship Analysis
Research focused on understanding the structure-activity relationship (SAR) of this compound revealed that modifications to the naphthalene moiety could enhance its inhibitory potency against PLpro. This study provided insights into optimizing the compound for better efficacy and reduced toxicity .
Mechanism of Action
Mechanism: The compound exerts its effects primarily through the inhibition of PLpro enzymes. By binding to the active site of these enzymes, it prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Molecular Targets and Pathways:
PLpro Enzymes: The primary target, crucial for viral replication.
Ubiquitin Pathway: It may also affect the ubiquitin-proteasome pathway, which is involved in protein degradation and regulation within cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Features and Activity Relationships
The benzamide scaffold is highly versatile, with modifications at the aromatic ring and side chain significantly altering biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of Benzamide Derivatives
Mechanistic and Pharmacokinetic Insights
- Role of Substituents: The acetamido group in the parent compound facilitates hydrogen bonding with PLpro, critical for antiviral activity . Replacing acetamido with aminomethyl (as in 5-(aminomethyl)-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide) improves binding affinity (-9.7 kcal/mol vs. -8.2 kcal/mol for GRL0617), likely due to stronger electrostatic interactions . Stereochemistry: The (R)-enantiomer of the naphthalen-1-ylethyl side chain is essential for optimal PLpro binding; the (S)-enantiomer shows diminished efficacy .
Hydrophobic Interactions :
- The naphthalene moiety enhances hydrophobic interactions with PLpro’s Pro247, Pro248, and Met208 residues, stabilizing the inhibitor-enzyme complex .
- In contrast, 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide leverages a phenyl group and trifluoromethyl substituent for antitubercular activity, emphasizing scaffold adaptability .
Pharmacokinetics :
- All identified compounds, including the parent benzamide and its analogues, exhibit acceptable pharmacokinetic profiles, including solubility and metabolic stability .
Biological Activity
5-Acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its role as an inhibitor of viral proteases, its synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has a complex structure characterized by an acetamido group, a methyl group, and a naphthalene moiety. Its chemical formula is , and it falls under the category of naphthalenes, which are known for their diverse biological activities. The structural features of this compound contribute to its reactivity and interactions with biological targets.
Research indicates that this compound exhibits significant inhibitory activity against the papain-like protease (PLpro) from SARS-CoV-2. This protease is crucial for viral replication, and inhibiting it can impede the virus's life cycle. The compound forms stable complexes with the enzyme through hydrogen bonds and hydrophobic interactions within the active site, enhancing its inhibitory potency .
Antiviral Properties
The primary focus of recent studies has been on the antiviral properties of this compound. In vitro assays have demonstrated that it effectively inhibits viral replication in cell lines infected with SARS-CoV-2. Notably, it has shown an effective concentration (EC50) comparable to established antiviral agents like remdesivir.
Table 1: Antiviral Activity Comparison
| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 1.1 | >30 | >27 |
| Remdesivir | 0.74 | >100 | >135 |
| GRL0617 | 0.6 | >10 | >16 |
The selectivity index (SI), calculated as , indicates a favorable safety profile for this compound compared to other antiviral agents .
Synthesis Methods
The synthesis of this compound typically involves several steps using traditional organic synthesis techniques combined with modern methods such as microwave-assisted synthesis to enhance yields and reduce reaction times. The amidation reaction is crucial for forming the amide bond that characterizes this compound.
Comparative Studies
Several structurally similar compounds have been studied alongside this compound to assess their biological activities:
Table 2: Comparison of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| GRL0617 | GRL0617 Structure | Non-covalent inhibitor of PLpro; IC50 ~0.6 μM |
| Naphthalene Derivatives | Naphthalene Structure | Broad range of biological activities; used in drug design |
The unique combination of functional groups in this compound enhances its ability to selectively interact with viral proteases while maintaining favorable pharmacokinetic properties .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- In Vitro Studies : In Vero E6 cells, this compound demonstrated significant antiviral activity with minimal cytotoxic effects, suggesting its potential as a therapeutic agent against COVID-19.
- Molecular Docking Simulations : These simulations revealed key interactions between the compound and the PLpro active site, providing insights into its mechanism of action.
- Kinetic Assays : Kinetic studies confirmed that this compound competes effectively with natural substrates for binding sites on target enzymes, further validating its role as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes using copper(II) acetate (10 mol%) in a tert-butanol/water (3:1) solvent system. Reaction optimization involves monitoring by TLC (hexane:ethyl acetate, 8:2), quenching with ice, and recrystallization in ethanol. Yield improvements may require adjusting reaction time (6–8 hours at room temperature) or solvent ratios . Multi-component reactions (e.g., β-naphthol, benzaldehyde, ethylenediamine) in ethanol under reflux for 72 hours also provide intermediates, with purification via crystallization (methanol:water, 4:1) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Prioritize IR for functional groups (amide C=O at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) and ¹H/¹³C NMR for structural elucidation. Key NMR signals include aromatic protons (δ 7.2–8.4 ppm), methyl groups (δ 2.1–2.9 ppm), and acetamido NH (δ ~10.8 ppm). HRMS confirms molecular mass (e.g., [M+H]⁺ for C₂₁H₁₈N₅O₄: 404.1359) .
Q. How can researchers align studies on this compound with established theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link synthesis to structure-activity relationship (SAR) models targeting naphthalene-based pharmacophores. For example, the naphthyl group enhances lipophilicity and π-π stacking, while the acetamido moiety may influence hydrogen bonding with biological targets. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like proteases or kinases .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthetic batches be resolved?
- Methodological Answer : Contradictions in splitting patterns (e.g., aromatic proton multiplicity) may arise from conformational flexibility or impurities. Use variable-temperature NMR to assess dynamic effects. Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) to identify dominant conformers .
Q. What strategies are effective for evaluating the environmental fate of this compound in ecological risk assessments?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Part 1 : Determine physicochemical properties (logP, solubility) via shake-flask or HPLC methods.
- Part 2 : Assess biodegradation using OECD 301F (ready biodegradability test) or soil microcosms.
- Part 3 : Model bioaccumulation potential with EPI Suite or ECOSAR .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer : Optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) by:
- Screening alternative catalysts (e.g., CuI nanoparticles).
- Using microwave-assisted synthesis to reduce time (e.g., 30 minutes at 80°C).
- Implementing flow chemistry for consistent mixing and temperature control .
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with free-energy perturbation (FEP) to quantify binding energies. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to correlate in silico predictions with experimental Kd values .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies?
- Methodological Answer :
- Step 1 : Verify assay conditions (e.g., cell lines, incubation times, solvent controls).
- Step 2 : Re-evaluate compound purity via HPLC (≥95% purity required).
- Step 3 : Cross-reference with orthogonal assays (e.g., enzymatic vs. cell-based) to rule off-target effects .
Synthesis and Characterization Workflow Table
| Step | Process | Key Parameters | Quality Control |
|---|---|---|---|
| 1. Synthesis | CuAAC reaction | 0.5 mmol reactants, 10 mol% Cu(OAc)₂, RT, 6–8 h | TLC (Rf ~0.5) |
| 2. Purification | Ethanol recrystallization | 4:1 methanol:water, 75% yield | Melting point (e.g., 52–54°C) |
| 3. Characterization | IR/NMR/HRMS | C=O (1670 cm⁻¹), δ 10.8 ppm (NH) | HRMS error < 1 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
